molecular formula C7H8F3NS B1479445 (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine CAS No. 2091718-73-7

(5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine

Cat. No.: B1479445
CAS No.: 2091718-73-7
M. Wt: 195.21 g/mol
InChI Key: BOHAHKLNACOYMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “(5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine” is not explicitly detailed in the available resources .


Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly provided in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly provided in the available resources .

Scientific Research Applications

Sensing and Metal Ion Detection

Thiophene derivatives have been utilized in the development of chemosensors for metal ions. One study described the synthesis of new pincer azomethine-thiophene ligands, which combine the emissive properties of pyrene and naphthyl with a thiophene Schiff-base ligand, showing potential in metal ion sensing, particularly for Ni(II) and Pd(II) through fluorescence and MALDI-TOF-MS applications (Pedras et al., 2007).

Luminescence Sensitization

Thiophenyl-derivatized ligands have been investigated for their ability to sensitize Eu(III) and Tb(III) luminescence, demonstrating potential applications in luminescent materials. These compounds exhibit significant quantum yields and luminescence lifetimes, indicating their utility in enhancing the efficiency of luminescent devices (Viswanathan & Bettencourt-Dias, 2006).

Organic Electronics and Polymerization

Star-shaped thiophene derivatives have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible light, showing excellent polymerization efficiencies under air. This application is particularly relevant for the fabrication of electronic devices and photopolymer materials (Zhang et al., 2015).

Pharmaceutical and Medicinal Chemistry

Thiophene derivatives also play a crucial role in medicinal chemistry, where they have been explored for their potential in drug development. For instance, unsymmetrical NCN′ and PCN pincer palladacycles derived from thiophene compounds have been synthesized and tested for catalytic activities, which could have implications in pharmaceutical synthesis (Roffe et al., 2016). Additionally, thiophene-based compounds have been investigated for their anticancer activities, highlighting the versatility of thiophene derivatives in therapeutic applications (Mbugua et al., 2020).

Mechanism of Action

The mechanism of action of “(5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine” is not detailed in the available resources .

Safety and Hazards

The safety and hazards associated with “(5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine” are not explicitly detailed in the available resources .

Future Directions

The future directions for the study or application of “(5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine” are not detailed in the available resources .

Properties

IUPAC Name

[5-(2,2,2-trifluoroethyl)thiophen-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NS/c8-7(9,10)2-6-1-5(3-11)4-12-6/h1,4H,2-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHAHKLNACOYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CN)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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